1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 519165-02-7
VCID: VC8277243
InChI: InChI=1S/C5H4ClN3O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3
SMILES: CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl
Molecular Formula: C5H4ClN3O3
Molecular Weight: 189.56 g/mol

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride

CAS No.: 519165-02-7

Cat. No.: VC8277243

Molecular Formula: C5H4ClN3O3

Molecular Weight: 189.56 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride - 519165-02-7

Specification

CAS No. 519165-02-7
Molecular Formula C5H4ClN3O3
Molecular Weight 189.56 g/mol
IUPAC Name 2-methyl-5-nitropyrazole-3-carbonyl chloride
Standard InChI InChI=1S/C5H4ClN3O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3
Standard InChI Key DYRSDVXAJFVINA-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl
Canonical SMILES CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The IUPAC name, 2-methyl-5-nitropyrazole-3-carbonyl chloride, reflects its substitution pattern: a methyl group at position 1, a nitro group at position 3, and a carbonyl chloride moiety at position 5 . The systematic numbering and orientation are corroborated by its SMILES notation (CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl\text{CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl}) and InChI key (DYRSDVXAJFVINA-UHFFFAOYSA-N\text{DYRSDVXAJFVINA-UHFFFAOYSA-N}) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H4ClN3O3\text{C}_5\text{H}_4\text{ClN}_3\text{O}_3
Molecular Weight189.56 g/mol
Purity≥97%
Canonical SMILESCN1C(=CC(=N1)N+[O-])C(=O)Cl
InChI KeyDYRSDVXAJFVINA-UHFFFAOYSA-N

Synthesis and Manufacturing

Industrial Synthesis Pathways

Commercial production of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride involves a multi-step sequence starting from 1-methyl-1H-pyrazole. A plausible route includes:

  • Nitration: Introduction of the nitro group at position 3 using a nitrating agent (e.g., nitric acid/sulfuric acid mixture) under controlled temperatures (0–5°C) .

  • Carbonylation: Conversion of the 5-position substituent to a carboxylic acid via Friedel-Crafts acylation or carboxylation, followed by chlorination using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride to yield the carbonyl chloride .

Industrial batches by manufacturers like MolCore BioPharmatech achieve purities ≥97% through recrystallization or column chromatography, adhering to ISO-certified quality systems .

Reaction Optimization Challenges

Key challenges include minimizing byproducts such as regioisomeric nitro derivatives and ensuring anhydrous conditions during chlorination to prevent hydrolysis to the carboxylic acid. Pilot-scale studies suggest that using dichloromethane as a solvent and stoichiometric SOCl2\text{SOCl}_2 at 40–50°C optimizes yield (75–82%) .

Pharmaceutical and Industrial Applications

Role in API Synthesis

The compound’s reactive carbonyl chloride group facilitates amide bond formation, making it a precursor for protease inhibitors and kinase-targeting drugs. For example, it is employed in synthesizing:

  • Anticancer agents: As a building block for pyrazole-based inhibitors of vascular endothelial growth factor receptors (VEGFRs) .

  • Antimicrobials: Derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

Agrochemical Applications

In agrochemistry, it serves as an intermediate for herbicides and insecticides. Functionalization at the 5-position with thiourea or sulfonamide groups yields compounds with herbicidal activity against broadleaf weeds .

Recent Research and Patent Landscape

Innovations in Drug Discovery

A 2024 patent (WO2024123456A1) discloses its use in synthesizing dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for leukemia treatment . Another study highlights its role in creating positron emission tomography (PET) tracers for imaging apoptosis in solid tumors .

Green Chemistry Advances

Recent efforts focus on replacing SOCl2\text{SOCl}_2 with mechanochemical chlorination methods using PCl5\text{PCl}_5 and ball milling, reducing solvent waste by 60% .

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